2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid
Overview
Description
2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary target of the compound 2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid is D-alanyl-D-alanine carboxypeptidase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a common target for antibiotics .
Mode of Action
This inhibition disrupts the cross-linking of peptidoglycan strands, which is essential for bacterial cell wall synthesis and integrity .
Biochemical Pathways
The compound’s action on D-alanyl-D-alanine carboxypeptidase affects the peptidoglycan biosynthesis pathway . By inhibiting the enzyme, the cross-linking of peptidoglycan strands is disrupted, leading to a weakened bacterial cell wall. This can result in bacterial cell lysis and death .
Result of Action
The inhibition of D-alanyl-D-alanine carboxypeptidase by the compound leads to a disruption in bacterial cell wall synthesis. This can result in the weakening of the bacterial cell wall, potentially leading to cell lysis and the death of the bacteria .
Biochemical Analysis
Biochemical Properties
2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as D-alanyl-D-alanine carboxypeptidase, which is involved in bacterial cell wall synthesis
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, its interaction with cell signaling pathways can lead to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects on gene expression and cellular function . The compound’s structure allows it to fit into specific enzyme pockets, making it a potent inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity, without significant toxicity. At higher doses, toxic or adverse effects can be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are also noted, where a certain dosage is required to achieve the desired biochemical effect.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For example, its interaction with metabolic enzymes can lead to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s potential to influence metabolic pathways and its utility in metabolic research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, localization to the mitochondria or nucleus can lead to distinct biochemical effects, making it important to study these localization patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of thienylacetyl chloride with thiazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazole derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Thiazole derivatives with substituted functional groups
Scientific Research Applications
2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown promising results in inhibiting the growth of various pathogens.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent. Studies have demonstrated its ability to modulate specific molecular targets involved in disease pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
- 2-Aminothiazole-4-carboxylic acid
- 2-Substituted thiazoles
- Thiazole-4-carboxamide derivatives
Uniqueness
2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid stands out due to its unique thienylacetyl group, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it exhibits a broader spectrum of biological activities and higher potency in certain applications .
Properties
IUPAC Name |
2-[(2-thiophen-2-ylacetyl)amino]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S2/c13-8(4-6-2-1-3-16-6)12-10-11-7(5-17-10)9(14)15/h1-3,5H,4H2,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDUNSBOAOWQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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